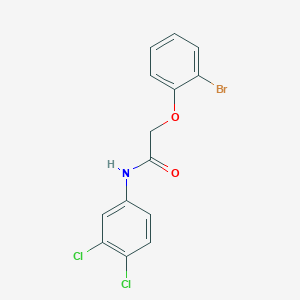![molecular formula C19H14ClFN2OS B3472868 3-(4-chlorophenyl)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B3472868.png)
3-(4-chlorophenyl)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acrylamide
Descripción general
Descripción
3-(4-chlorophenyl)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acrylamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of acrylamides and is known to exhibit several biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-(4-chlorophenyl)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acrylamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as histone deacetylases (HDACs) and protein arginine methyltransferases (PRMTs). These enzymes play a crucial role in the regulation of gene expression and their inhibition by this compound can lead to altered gene expression patterns.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit their proliferation. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, this compound has been shown to modulate the immune system and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(4-chlorophenyl)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acrylamide in lab experiments is its specificity towards certain enzymes such as HDACs and PRMTs. This allows for the selective modulation of gene expression patterns. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and duration of exposure.
Direcciones Futuras
There are several potential future directions for the study of 3-(4-chlorophenyl)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acrylamide. One direction is the further optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the study of its potential use in combination with other anticancer drugs to improve their efficacy. Additionally, the study of its potential use in other neurodegenerative disorders such as Parkinson's disease is another potential future direction. Overall, the study of this compound has the potential to lead to the development of new therapies for various diseases.
Aplicaciones Científicas De Investigación
3-(4-chlorophenyl)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acrylamide has several potential applications in scientific research. It has been shown to exhibit anticancer properties and has been studied for its potential use in cancer therapy. It has also been studied for its potential use in treating neurodegenerative disorders such as Alzheimer's disease. Additionally, this compound has been studied for its potential use as a tool for studying protein-protein interactions.
Propiedades
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN2OS/c20-15-6-1-13(2-7-15)5-10-18(24)23-19-22-12-17(25-19)11-14-3-8-16(21)9-4-14/h1-10,12H,11H2,(H,22,23,24)/b10-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBHGTVKNUKXAO-BJMVGYQFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)C=CC3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)/C=C/C3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![isobutyl {[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B3472786.png)

![2-(2,5-dichlorophenoxy)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B3472807.png)
![2-(4-chloro-2-methylphenoxy)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B3472814.png)
![methyl 4-{[(2-bromophenoxy)acetyl]amino}benzoate](/img/structure/B3472838.png)
![methyl 3-{[(2-bromophenoxy)acetyl]amino}benzoate](/img/structure/B3472844.png)
![ethyl 3-{[(2-bromophenoxy)acetyl]amino}benzoate](/img/structure/B3472848.png)
![cyclohexyl 4-{[(2-bromophenoxy)acetyl]amino}benzoate](/img/structure/B3472854.png)
![methyl 4-{[(2-bromophenoxy)acetyl]amino}-5-chloro-2-methoxybenzoate](/img/structure/B3472859.png)

![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-[(4-fluorobenzyl)oxy]-2-methyl-4H-chromen-4-one](/img/structure/B3472871.png)
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B3472884.png)
![2-phenoxy-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B3472887.png)
![ethyl 2-{[(2-bromophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3472895.png)
